molecular formula C11H11ClN2O5 B4656616 ethyl N-(2-chloro-4-nitrobenzoyl)glycinate

ethyl N-(2-chloro-4-nitrobenzoyl)glycinate

Cat. No. B4656616
M. Wt: 286.67 g/mol
InChI Key: DMSYZAAJYIRKSM-UHFFFAOYSA-N
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Description

Ethyl N-(2-chloro-4-nitrobenzoyl)glycinate, also known as ethyl N-(2-chloro-4-nitrophenyl)glycinate or simply CNG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNG is a derivative of glycine, an amino acid that is essential for the synthesis of proteins.

Mechanism of Action

The mechanism of action of CNG as a fluorescent probe involves the coordination of metal ions with the nitro group of the benzoyl moiety in CNG. This results in a change in the fluorescence properties of CNG, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
CNG has also been studied for its biochemical and physiological effects. It has been shown to exhibit antioxidant activity and can scavenge free radicals. CNG has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CNG in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it an ideal candidate for the detection of metal ions in complex biological samples. However, one of the limitations of using CNG is its relatively low solubility in aqueous solutions, which can limit its applications in certain experiments.

Future Directions

There are several future directions for the research on CNG. One area of interest is the development of new fluorescent probes based on the structure of CNG. Another area of interest is the study of the potential applications of CNG in the field of bioimaging. CNG has also been studied for its potential applications in the field of drug delivery, and further research in this area is warranted.

Scientific Research Applications

CNG has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. CNG has been shown to exhibit high selectivity and sensitivity towards certain metal ions, such as copper and mercury.

properties

IUPAC Name

ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5/c1-2-19-10(15)6-13-11(16)8-4-3-7(14(17)18)5-9(8)12/h3-5H,2,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSYZAAJYIRKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(2-chloro-4-nitrophenyl)carbonyl]glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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